![molecular formula C12H24N2 B14492904 3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile CAS No. 63145-71-1](/img/structure/B14492904.png)
3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile is an organic compound that belongs to the class of nitriles. This compound features a nitrile group (-C≡N) attached to a carbon atom, which is further bonded to a bis(2-methylpropyl)amino group. The presence of the nitrile group makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with bis(2-methylpropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, influencing their activity. The bis(2-methylpropyl)amino group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
類似化合物との比較
Similar Compounds
- 3-({[Bis(2-methylpropyl)carbamothioyl]amino}carbonyl)benzamide
- N,N-Bis 3-(methylamino)propyl methylamine
Uniqueness
3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile is unique due to its specific combination of a nitrile group and a bis(2-methylpropyl)amino group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
63145-71-1 |
|---|---|
分子式 |
C12H24N2 |
分子量 |
196.33 g/mol |
IUPAC名 |
3-[bis(2-methylpropyl)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C12H24N2/c1-10(2)7-14(8-11(3)4)9-12(5)6-13/h10-12H,7-9H2,1-5H3 |
InChIキー |
HMIZXKKFYOVDTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC(C)C)CC(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


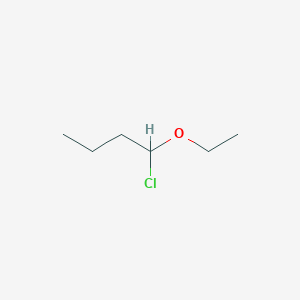

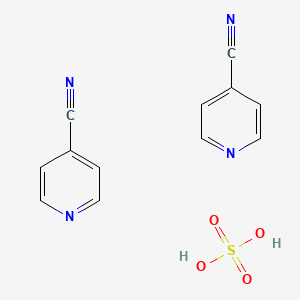
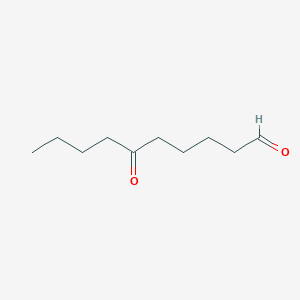
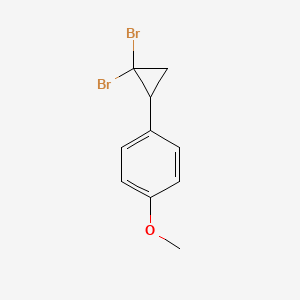
![3-[(Dodecyloxy)carbonyl]henicos-4-enoate](/img/structure/B14492842.png)
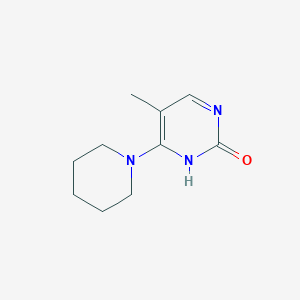
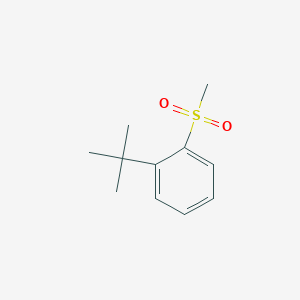
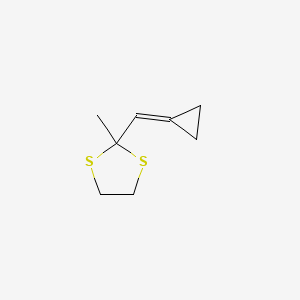
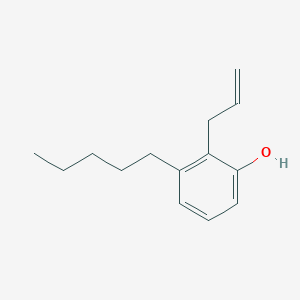
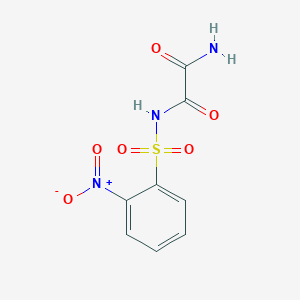
![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)


